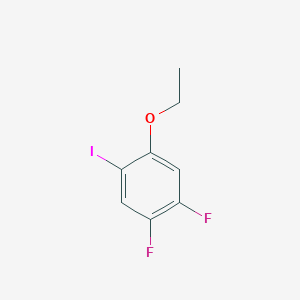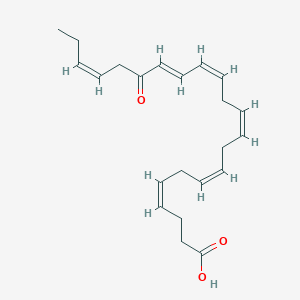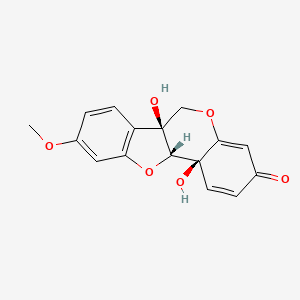
Pterocarpadiol B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pterocarpadiol B is a rare 6a,11b-dihydroxypterocarpan isolated from the ethanol extract of the twigs and leaves of Derris robusta . This compound belongs to the class of pterocarpans, which are a type of isoflavonoid. Pterocarpans are known for their diverse biological activities, including antioxidant, antibacterial, and pesticidal properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pterocarpadiol B can be synthesized through the extraction of Derris robusta using ethanol. The isolation process involves extensive spectroscopic analysis to elucidate the structure of the compound . The molecular formula of this compound is C16H12O7, and it is obtained as an amorphous powder .
Industrial Production Methods: Currently, there are no specific industrial production methods for this compound. The compound is primarily obtained through natural extraction from Derris robusta .
Análisis De Reacciones Químicas
Types of Reactions: Pterocarpadiol B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products often include modified pterocarpans with enhanced biological activities .
Aplicaciones Científicas De Investigación
Pterocarpadiol B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a marker for chemotaxonomical classification . In biology and medicine, this compound exhibits antioxidant, antibacterial, and pesticidal activities, making it a potential candidate for developing new drugs and treatments . Additionally, its presence in Derris robusta contributes to the plant’s medicinal properties, which are utilized in traditional medicine to treat conditions such as arthritis and eczema .
Mecanismo De Acción
The mechanism of action of Pterocarpadiol B involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its antibacterial properties are linked to its ability to disrupt bacterial cell membranes and inhibit the growth of harmful bacteria . The pesticidal activity of this compound is due to its ability to interfere with the nervous system of pests, leading to their immobilization and death .
Comparación Con Compuestos Similares
Pterocarpadiol B is unique among pterocarpans due to its rare 6a,11b-dihydroxypterocarpan structure . Similar compounds include Pterocarpadiols A, C, and D, which are also isolated from Derris robusta . These compounds share similar biological activities but differ in their specific chemical structures and properties . Other related pterocarpans include maackiain, medicarpin, and pisatin, which are known for their antifungal and antibacterial properties .
Propiedades
Fórmula molecular |
C16H14O6 |
|---|---|
Peso molecular |
302.28 g/mol |
Nombre IUPAC |
(6aS,11aR,11bS)-6a,11b-dihydroxy-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-3-one |
InChI |
InChI=1S/C16H14O6/c1-20-10-2-3-11-12(7-10)22-14-15(18)5-4-9(17)6-13(15)21-8-16(11,14)19/h2-7,14,18-19H,8H2,1H3/t14-,15+,16+/m0/s1 |
Clave InChI |
KCZDVVIQRZQQQU-ARFHVFGLSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)[C@@]3(COC4=CC(=O)C=C[C@@]4([C@@H]3O2)O)O |
SMILES canónico |
COC1=CC2=C(C=C1)C3(COC4=CC(=O)C=CC4(C3O2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


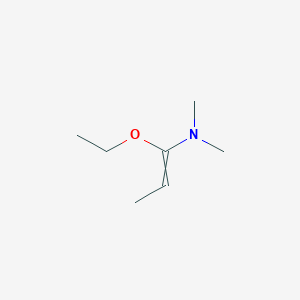
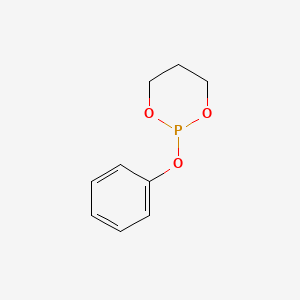
![tert-butyl-[[(1R,3R,7S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane](/img/structure/B14761024.png)
![Chloro[tris(pentafluorophenyl)]germane](/img/structure/B14761038.png)
![Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]-](/img/structure/B14761046.png)
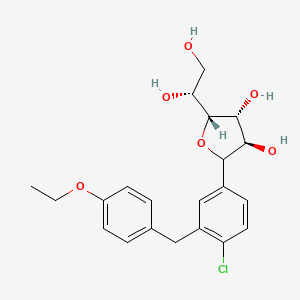
![Tetrazolo[1,5-a]pyridin-6-amine](/img/structure/B14761054.png)
![Cyclohepta[c]pyrazole](/img/structure/B14761067.png)

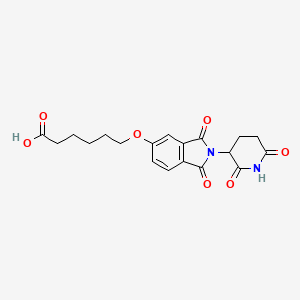
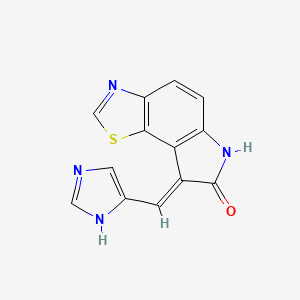
![[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate](/img/structure/B14761079.png)
